molecular formula C7H8O3 B2823798 3-(3-Methyloxetan-3-yl)prop-2-ynoic acid CAS No. 2241142-47-0

3-(3-Methyloxetan-3-yl)prop-2-ynoic acid

Cat. No.: B2823798
CAS No.: 2241142-47-0
M. Wt: 140.138
InChI Key: NDCBGIRXWJQGJF-UHFFFAOYSA-N
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Description

3-(3-Methyloxetan-3-yl)prop-2-ynoic acid is an organic compound with a unique structure that includes an oxetane ring and a propynoic acid moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyloxetan-3-yl)prop-2-ynoic acid typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 3-hydroxypropyl derivative.

    Introduction of the Propynoic Acid Moiety: This step involves the addition of a propynoic acid group to the oxetane ring. This can be achieved through various methods, including the use of acetylene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyloxetan-3-yl)prop-2-ynoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3-Methyloxetan-3-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methyloxetan-3-yl)prop-2-ynoic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biochemical studies, it may interact with enzymes or receptors, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methyloxetan-3-yl)propanoic acid: Similar structure but lacks the propynoic acid moiety.

    3-(3-Methyloxetan-3-yl)acetic acid: Contains an acetic acid group instead of a propynoic acid group.

Properties

IUPAC Name

3-(3-methyloxetan-3-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-7(4-10-5-7)3-2-6(8)9/h4-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCBGIRXWJQGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241142-47-0
Record name 3-(3-methyloxetan-3-yl)prop-2-ynoic acid
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